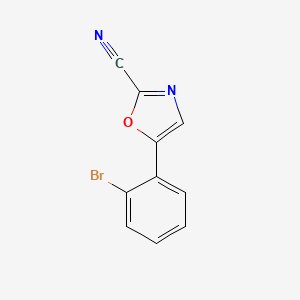

5-(2-Bromophenyl)oxazole-2-carbonitrile

Description

5-(2-Bromophenyl)oxazole-2-carbonitrile (CAS: 2090883-60-4) is a heterocyclic compound featuring an oxazole core substituted with a 2-bromophenyl group at position 5 and a nitrile (-CN) group at position 2. Its molecular formula is C₁₀H₅BrN₂O, with a molar mass of 249.07 g/mol. The structure (SMILES: BrC1=CC=CC=C1C2=CN=C(O2)C#N) highlights the bromine atom’s electron-withdrawing effect, which influences electronic distribution and reactivity .

Properties

Molecular Formula |

C10H5BrN2O |

|---|---|

Molecular Weight |

249.06 g/mol |

IUPAC Name |

5-(2-bromophenyl)-1,3-oxazole-2-carbonitrile |

InChI |

InChI=1S/C10H5BrN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H |

InChI Key |

IJQMDQOBVYBMRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-acylamino-3,3-dichloroacrylonitriles with arenethiols in the presence of triethylamine, followed by cyclization with silver carbonate . Another method includes the use of 2-bromo-1-(4-ethoxyphenyl) ethanone as a starting material, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)oxazole-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

Cyclization Reactions: Catalysts like silver carbonate.

Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(2-Bromophenyl)oxazole-2-carbonitrile has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Potential use in the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)oxazole-2-carbonitrile is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For example, some oxazole derivatives can interact with the colchicine site of β-tubulin, resulting in the inhibition of microtubule polymerization and cell proliferation . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-(2-Bromophenyl)oxazole-2-carbonitrile with structurally related oxazole and heterocyclic derivatives:

Physicochemical Properties

- Electronic Effects: Bromine in the target compound increases electrophilicity compared to non-halogenated analogues like 5-amino-2-benzyl-1,3-oxazole-4-carbonitrile . The nitrile’s position (C2 vs. C4 in 5-bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile) alters conjugation: C2 nitriles stabilize the oxazole ring through resonance, whereas C4 nitriles may sterically hinder adjacent substituents .

- Solubility : The benzyloxy group in 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile improves lipophilicity relative to the bromophenyl group, which is bulkier and more electronegative .

Research Findings and Discussion

- Substituent Position Effects : Bromine at C5 in the target compound vs. C2 in 5-bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile leads to divergent electronic profiles. The former’s bromine at C5 directs electrophilic substitution to the oxazole’s C4 position, whereas C2 bromine may deactivate the ring .

- Synthetic Methodologies : The iodine-DMSO system (used for 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile ) could be adapted for oxidizing thioamide precursors of the target compound, though this remains unexplored .

Biological Activity

5-(2-Bromophenyl)oxazole-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

5-(2-Bromophenyl)oxazole-2-carbonitrile features a bromophenyl group attached to an oxazole ring, with a carbonitrile substituent at the 2-position. This structural arrangement is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Properties

Research indicates that oxazole derivatives, including 5-(2-Bromophenyl)oxazole-2-carbonitrile, exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. A study demonstrated that compounds similar to 5-(2-Bromophenyl)oxazole-2-carbonitrile caused G2/M phase arrest in HeLa cells, indicating potential as an antimitotic agent .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of oxazole derivatives. Compounds with similar scaffolds have been shown to protect neuronal cells from β-amyloid-induced toxicity, suggesting that 5-(2-Bromophenyl)oxazole-2-carbonitrile may also exhibit neuroprotective properties .

Structure-Activity Relationship (SAR)

The biological activity of 5-(2-Bromophenyl)oxazole-2-carbonitrile can be attributed to its structural features:

- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may influence receptor binding affinity.

- Carbonitrile Group : This group is known to enhance biological activity through hydrogen bonding and dipole interactions with target proteins.

Table 1 summarizes the SAR findings related to oxazole derivatives:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 5-(2-Bromophenyl)oxazole-2-carbonitrile | Anticancer | TBD | Induces G2/M arrest |

| Similar Oxazole Derivative | Neuroprotective | 1.25 - 5 | Reduces Aβ toxicity |

| Other Oxazole Derivatives | Antimicrobial | Varies | Effective against Gram-positive bacteria |

Case Studies

- Antitumor Activity : A study evaluated various oxazole derivatives against multiple cancer cell lines, revealing that compounds similar to 5-(2-Bromophenyl)oxazole-2-carbonitrile showed IC50 values ranging from nanomolar to micromolar concentrations, indicating potent anticancer effects .

- Neuroprotection : In experiments with PC12 cells, compounds structurally related to 5-(2-Bromophenyl)oxazole-2-carbonitrile demonstrated significant neuroprotective effects against β-amyloid toxicity, with effective concentrations as low as 1.25 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.